

Head-to-Head Comparison: SCH 39304 vs. Ketoconazole in Antifungal Research

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Compound of Interest

Compound Name: SCH 39304

Cat. No.: B1680903

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational triazole antifungal agent **SCH 39304** and the established imidazole, ketoconazole. The following sections detail their comparative *in vivo* efficacy, mechanism of action, and available data on their antifungal activity, supported by experimental methodologies.

In Vivo Efficacy: Systemic *Candida albicans* Infection Model

A pivotal preclinical study directly compared the efficacy of **SCH 39304** and ketoconazole in a murine model of systemic *Candida albicans* infection. The primary endpoint was the reduction of fungal burden in the kidneys, a key indicator of therapeutic efficacy in this model.

Data Presentation:

The following table summarizes the dose-dependent activity of orally administered **SCH 39304** and ketoconazole in both normal and immunocompromised mice. Efficacy is presented as the dose required to achieve a 4-log unit reduction in kidney colony-forming units (CFU).

Compound	Mouse Model	Dose for 4-log Reduction of Kidney CFU (mg/kg)	Relative Potency vs. Ketoconazole
SCH 39304	Normal	0.5	~200x more potent
Ketoconazole	Normal	>100	-
SCH 39304	Immunocompromised	1.3	>100x more potent
Ketoconazole	Immunocompromised	>100	-

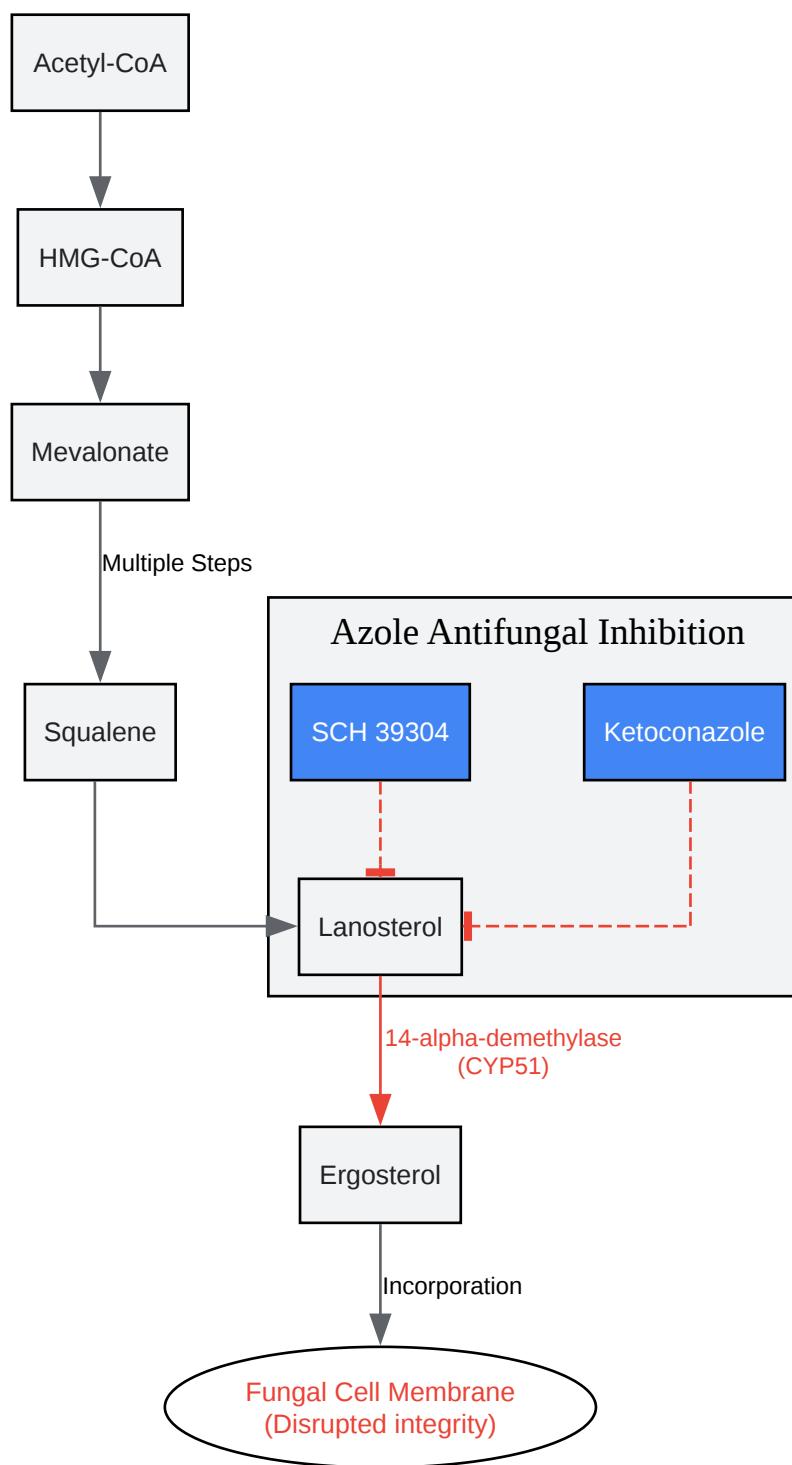
Key Findings:

- **SCH 39304** demonstrated significantly greater potency than ketoconazole in reducing the fungal burden of *Candida albicans* in a systemic mouse infection model.[1][2][3]
- In normal mice, **SCH 39304** was approximately 200 times more active than ketoconazole.[1][2][3]
- This enhanced efficacy was even more pronounced in immunocompromised mice, where **SCH 39304** was over 100 times more potent than ketoconazole.[1][2][3]
- Ketoconazole, at doses up to 100 mg/kg, was unable to achieve a 4-log reduction in kidney CFU in either model.[1][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both **SCH 39304** and ketoconazole belong to the azole class of antifungal agents and share a common mechanism of action: the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Signaling Pathway Diagram:



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

Pathway Description:

Azole antifungals, including **SCH 39304** and ketoconazole, specifically target and inhibit the fungal cytochrome P450 enzyme, 14-alpha-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The resulting altered cell membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

In Vitro Antifungal Activity

While direct head-to-head comparative studies providing Minimum Inhibitory Concentration (MIC) values for both **SCH 39304** and ketoconazole against a broad range of fungi are limited in the available literature, some insights can be drawn from individual studies.

One study investigating the in vitro activity of various azoles against clinical isolates from otomycosis provided the following geometric mean (GM) MIC values:

Antifungal Agent	Organism	GM MIC (μ g/mL)
Ketoconazole	Aspergillus spp.	8.311
Ketoconazole	Candida spp.	1.277

Note: Data for **SCH 39304** was not available in this comparative study.

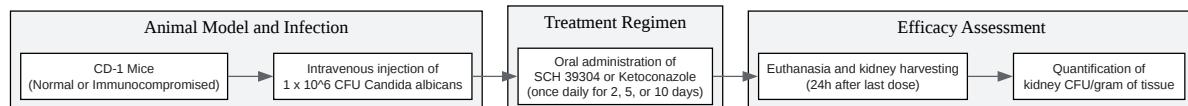
Another study reported that for *Candida albicans* isolates, a ketoconazole MIC of ≤ 0.125 μ g/mL is considered susceptible, while ≥ 1 μ g/mL is considered resistant.^[4] Resistance rates of *C. albicans* to ketoconazole have been reported to be as high as 32% in some studies.^[4]

Experimental Protocols

a. In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis

Objective: To determine the in vivo efficacy of **SCH 39304** and ketoconazole against a systemic *Candida albicans* infection in mice.

Experimental Workflow Diagram:



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References

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